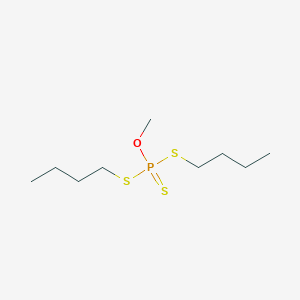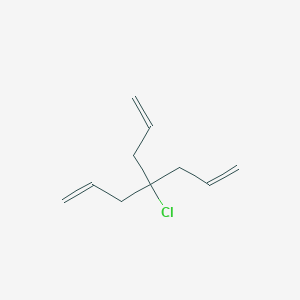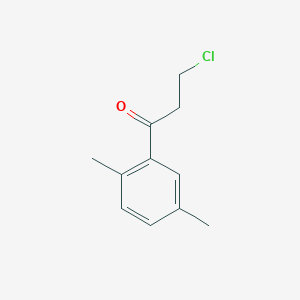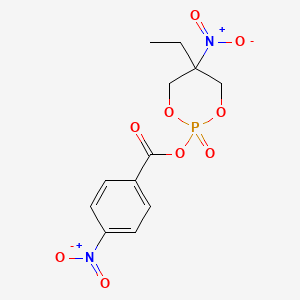
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate: is a complex organic compound that features both nitro and phosphinate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with a phosphinate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways involving nitro and phosphinate groups.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in various medical applications.
Industry
In industry, this compound can be used in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phosphinate group can act as a ligand, binding to metal ions and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds
Uniqueness
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is unique due to its combination of nitro and phosphinate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
20457-77-6 |
|---|---|
Fórmula molecular |
C12H13N2O9P |
Peso molecular |
360.21 g/mol |
Nombre IUPAC |
(5-ethyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C12H13N2O9P/c1-2-12(14(18)19)7-21-24(20,22-8-12)23-11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |
Clave InChI |
YGSBMHNLWFAGEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COP(=O)(OC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


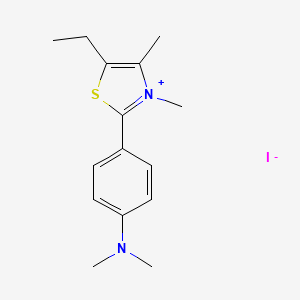
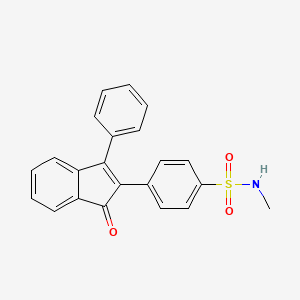

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
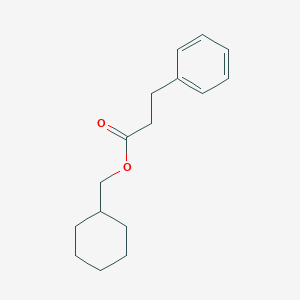
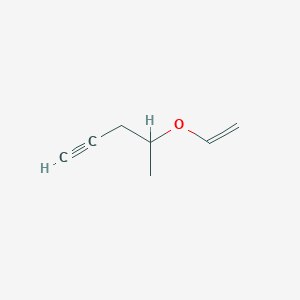

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
